

Application Notes & Protocols: Spectrophotometric Determination of Titanium and Chromium

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Compound of Interest

Compound Name: *Chromotropic acid (disodium dihydrate)*

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Abstract

This document provides comprehensive application notes and detailed protocols for the spectrophotometric determination of titanium and chromium. For titanium analysis, we detail the robust and sensitive method utilizing chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid), a well-established chromogenic agent. The underlying chemistry, optimization of reaction conditions, and mitigation of interferences are discussed to ensure analytical accuracy. For the analysis of hexavalent chromium [Cr(VI)], this guide focuses on the authoritative and highly sensitive standard method employing 1,5-diphenylcarbazide, as it is the universally accepted and validated reagent for this application. While chromotropic acid is an excellent reagent for titanium, its use for direct chromium determination is not standard practice. By presenting the validated diphenylcarbazide protocol, we ensure our users are equipped with the most reliable and scientifically-backed methodology for chromium analysis. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Part 1: Determination of Titanium (IV) with Chromotropic Acid

Introduction and Principle

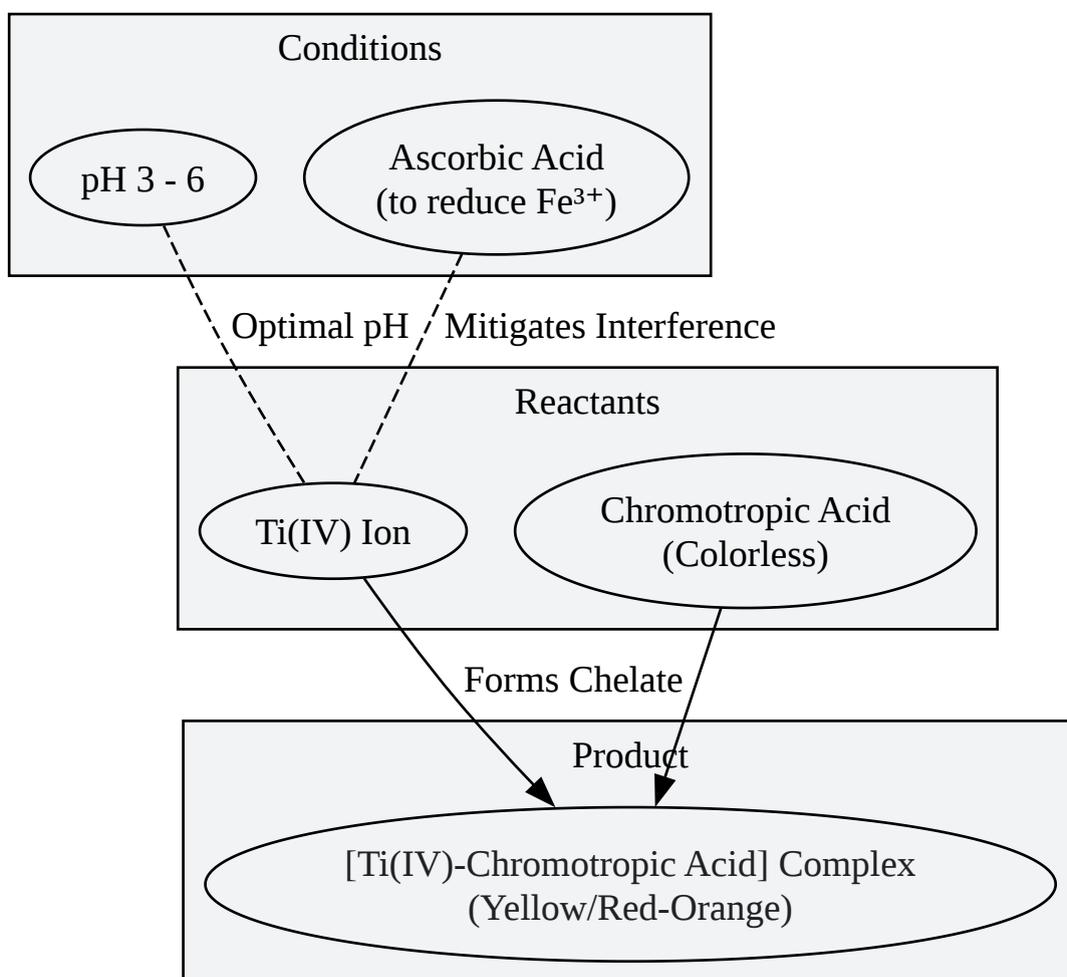
The chromotropic acid method is a highly effective and widely used spectrophotometric technique for quantifying trace amounts of titanium. Titanium in its +4 oxidation state (Ti(IV)) reacts with chromotropic acid in a slightly acidic medium to form a stable, colored complex. The intensity of this color, which can range from yellow to reddish-orange depending on the pH, is directly proportional to the concentration of titanium in the sample.[1][2][3] The reaction is rapid, and the resulting complex exhibits strong absorbance in the visible spectrum, making it ideal for quantitative analysis using a standard spectrophotometer.

The choice of this method is underpinned by its sensitivity and the stability of the color developed.[1] The underlying chemical reaction involves the formation of a chelate complex where the Ti(IV) ion is coordinated by the hydroxyl groups of the chromotropic acid molecule.

Chemical Mechanism of Complex Formation

Chromotropic acid acts as a bidentate ligand, coordinating to the titanium(IV) ion through its two phenolic hydroxyl groups. The reaction is pH-dependent, as the deprotonation of these hydroxyl groups is necessary for chelation to occur. Different Ti-chromotropic acid complexes can form depending on the pH.[1][3] However, a stable complex suitable for analysis is reliably formed in the pH range of 3 to 6.[1] The reaction can be generalized as follows:





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Caption: Fig. 1: Ti(IV)-Chromotropic Acid Reaction Pathway.

Key Experimental Parameters for Titanium Determination

For reproducible and accurate results, adherence to optimized parameters is critical. The following table summarizes the key variables for this assay.

Parameter	Recommended Value / Range	Rationale & Notes
Wavelength (λ_{\max})	470 nm	Provides maximum absorbance for the complex in the optimal pH range, ensuring highest sensitivity.[1]
Optimal pH	3.0 - 6.0	The absorbance of the complex is stable and independent of minor pH fluctuations within this range. [1]
Reagent Concentration	0.5% (w/v) Chromotropic Acid	Ensures a sufficient excess of the ligand to drive the complexation reaction to completion for the expected titanium concentration range.
Color Development Time	Instantaneous	The reaction is very rapid, and the color is stable for at least 12 hours, providing a flexible measurement window.[1]
Linear Range	~0.1 - 5 $\mu\text{g/mL}$ Ti(IV)	The specific range should be validated by constructing a calibration curve with the instrument in use.
Primary Interference	Iron (III)	Fe(III) also forms a colored complex. This is mitigated by reduction to Fe(II) with ascorbic acid.[1]

Detailed Protocol for Titanium (IV) Determination

- Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of the disodium salt of chromotropic acid in 100 mL of 0.3 N sulfuric acid (H_2SO_4). [1] Store this solution in a dark-colored bottle

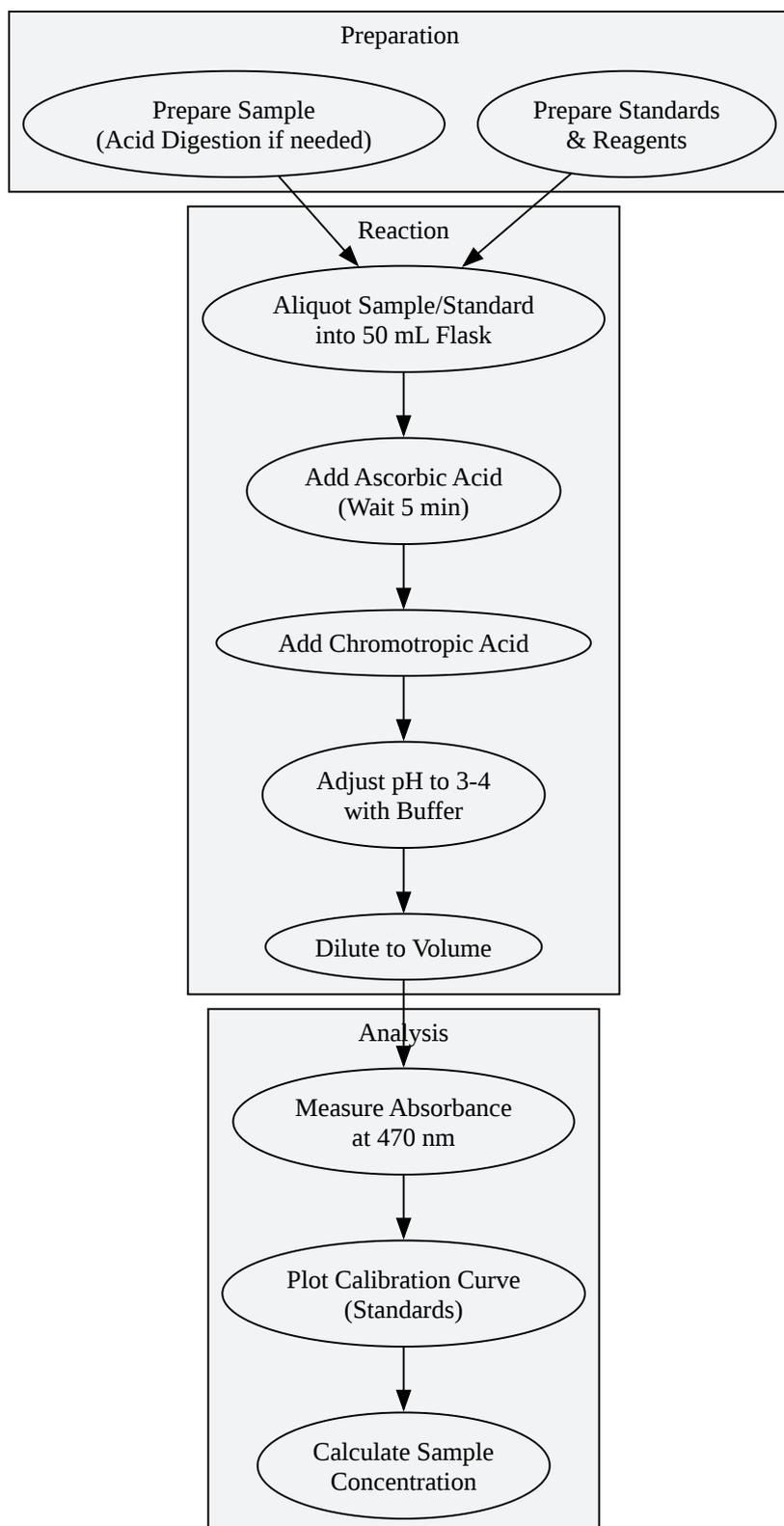
and prepare fresh weekly to avoid degradation from light exposure.[1][3] The use of dilute sulfuric acid helps to eliminate the photosensitivity of the reagent.[1]

- Titanium (IV) Stock Standard Solution (100 µg/mL):
 - Accurately weigh 0.1668 g of anhydrous titanium dioxide (TiO₂) that has been ignited at 900°C.
 - Fuse it in a platinum crucible with 2 g of potassium pyrosulfate (K₂S₂O₇).
 - Cool the melt and dissolve it in 50 mL of 4 N H₂SO₄ with gentle heating.
 - Allow the solution to cool to room temperature and quantitatively transfer it to a 1 L volumetric flask. Dilute to the mark with 4 N H₂SO₄. This solution is stable.
- Working Standard Solutions (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 µg/mL): Prepare fresh daily by appropriate serial dilution of the stock standard solution with deionized water.
- Ascorbic Acid Solution (10% w/v): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare fresh daily. This solution is used to reduce Fe(III) to Fe(II), which does not interfere.[1]
- Sodium Acetate Buffer (2M): Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) in deionized water and dilute to 1 L.

The goal is to bring the titanium into an acidic aqueous solution as Ti(IV). The method depends on the sample matrix. For alloys or minerals, an acid digestion is required. A general guideline is to dissolve a known weight of the sample in a suitable acid mixture (e.g., HCl/HNO₃), evaporate to near dryness, and then redissolve the residue in dilute sulfuric acid.[4]

- Pipette an aliquot (e.g., 10 mL) of the prepared sample solution into a 50 mL volumetric flask. The aliquot size should be chosen so the final titanium concentration falls within the calibration range.
- Add 5 mL of the 10% ascorbic acid solution and mix well. Allow it to stand for 5 minutes to ensure complete reduction of any Fe(III).
- Add 5 mL of the 0.5% chromotropic acid reagent.

- Adjust the pH to between 3.0 and 4.0 by adding the 2M sodium acetate buffer solution dropwise. Verify the pH with a calibrated pH meter.
- Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
- Prepare a reagent blank using deionized water in place of the sample aliquot and treat it identically.
- Measure the absorbance of the sample and standards against the reagent blank at 470 nm using a spectrophotometer.
- Pipette aliquots of the working standard solutions (e.g., 0, 1, 2, 4, 8, 10 mL of a 5 $\mu\text{g}/\text{mL}$ standard) into a series of 50 mL volumetric flasks.
- Follow steps 2-7 of the analytical procedure for each standard.
- Plot a graph of absorbance versus concentration ($\mu\text{g}/\text{mL}$). The graph should be linear and pass through the origin. Use this calibration curve to determine the concentration of titanium in the unknown sample.



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Caption: Fig. 2: Experimental Workflow for Titanium Analysis.

Part 2: Determination of Hexavalent Chromium

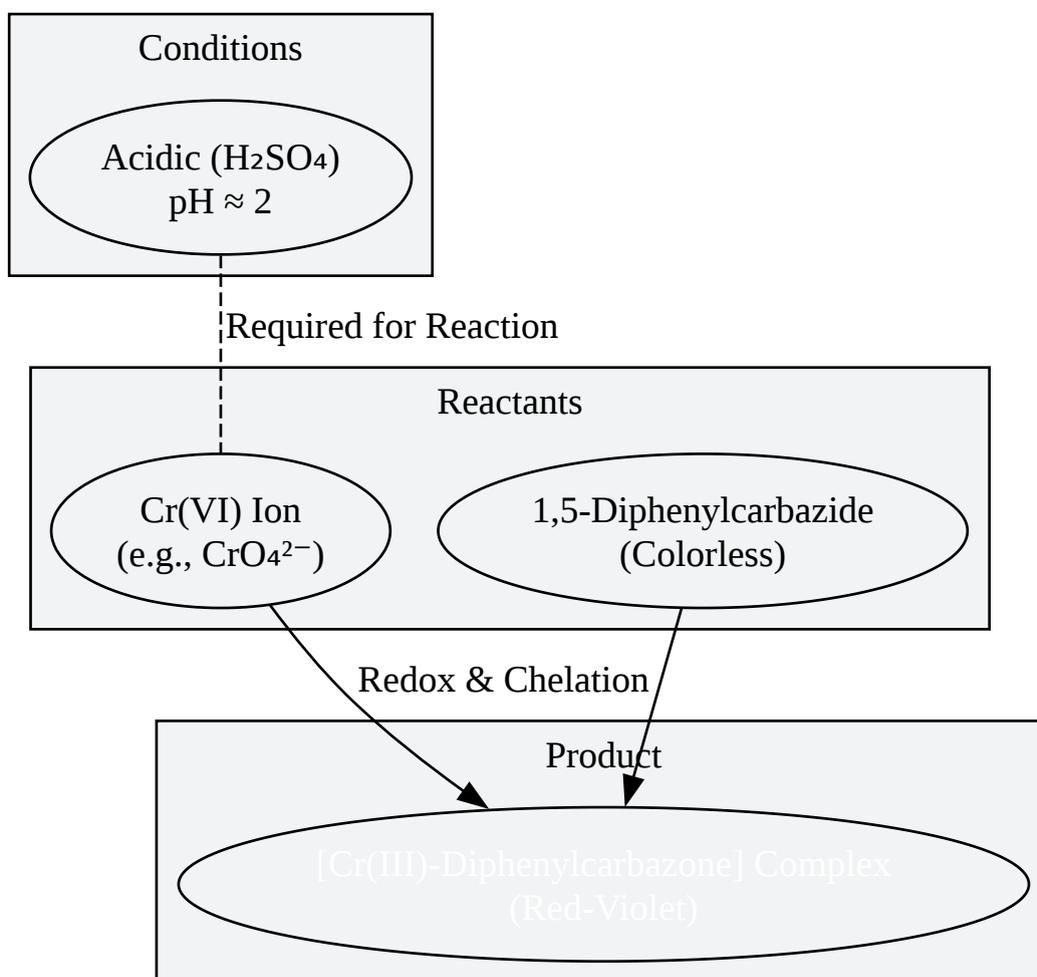
[Cr(VI)]

Scientific Preamble: Reagent Selection

For the spectrophotometric determination of hexavalent chromium, the most sensitive, selective, and widely adopted method is based on the reaction with 1,5-diphenylcarbazide. This procedure is recognized by standard-setting bodies such as the U.S. Environmental Protection Agency (EPA Method 7196A).^[5] The reaction produces a distinct red-violet color with a high molar absorptivity, allowing for the detection of Cr(VI) at low part-per-billion (ppb) levels. While chromotropic acid is a superb reagent for titanium, it does not offer the specificity and sensitivity for chromium that diphenylcarbazide does. Therefore, to ensure scientific integrity and provide the most authoritative protocol, this guide details the 1,5-diphenylcarbazide method.

Principle and Mechanism

This colorimetric method is based on a two-step redox reaction and complexation in an acidic solution. First, Cr(VI) oxidizes the 1,5-diphenylcarbazide to 1,5-diphenylcarbazone. In this process, Cr(VI) is reduced to Cr(III). Subsequently, the newly formed Cr(III) ion is chelated by two molecules of the 1,5-diphenylcarbazone, forming a stable, intensely colored red-violet complex.^{[5][6][7]} The intensity of the color, measured at approximately 540 nm, is proportional to the initial concentration of Cr(VI).



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Caption: Fig. 3: Cr(VI)-Diphenylcarbazide Reaction Pathway.

Key Experimental Parameters for Chromium (VI) Determination

Parameter	Recommended Value / Range	Rationale & Notes
Wavelength (λ_{\max})	540 nm	Wavelength of maximum absorbance for the red-violet complex.[5][8]
Optimal pH	~2.0	The reaction is pH-sensitive and requires a strongly acidic environment, typically achieved with sulfuric or phosphoric acid.[6][9]
Reagent Purity	Acetone-soluble 1,5-diphenylcarbazide	Reagent quality is crucial. It should be a white crystalline solid. If it is discolored, it should be discarded.
Color Development Time	5-10 minutes	Color develops rapidly but should be measured within a reasonable timeframe as it can fade over longer periods.
Linear Range	~0.05 - 1.0 mg/L Cr(VI)	Samples with higher concentrations must be diluted. The method is highly sensitive.[10]
Interferences	Mo(VI), V(V), Hg(I, II), Fe(III)	Molybdenum and vanadium can react to form color. Iron can produce a yellow color. These are generally not significant at concentrations below a few mg/L.[5]

Detailed Protocol for Chromium (VI) Determination

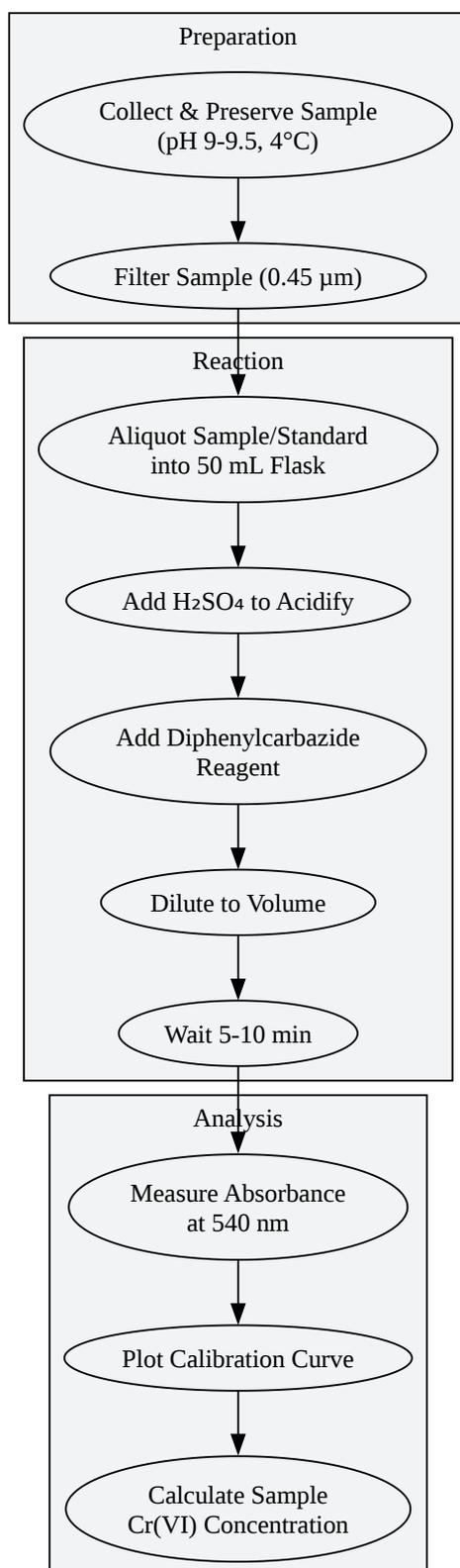
- Chromium (VI) Stock Standard Solution (500 mg/L): Dissolve 1.414 g of potassium dichromate ($K_2Cr_2O_7$), previously dried at 105°C for 1 hour, in deionized water and dilute to 1

L in a volumetric flask.

- Chromium (VI) Working Standard Solution (5 mg/L): Dilute 10 mL of the stock solution to 1 L with deionized water. This solution should be prepared fresh as needed.
- 1,5-Diphenylcarbazide Reagent: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard when the solution becomes discolored.
- Sulfuric Acid Solution (6 N): Slowly and carefully add 167 mL of concentrated H₂SO₄ (sp. gr. 1.84) to approximately 800 mL of deionized water. Cool and dilute to 1 L.

To prevent the reduction of Cr(VI) to Cr(III) or oxidation of Cr(III) to Cr(VI), samples must be handled carefully. For aqueous samples, adjust the pH to 9-9.5 with a buffer solution and store at 4°C.[11] Analyze within 24 hours of collection.[11] Before analysis, filter the sample through a 0.45 µm filter.[11]

- Pipette an aliquot of the filtered sample (e.g., 25 mL) into a 50 mL volumetric flask.
- Add approximately 1 mL of 6 N H₂SO₄ to acidify the sample. Mix well.
- Add 1 mL of the 1,5-diphenylcarbazide reagent, mix, and dilute to the 50 mL mark with deionized water.
- Allow the solution to stand for 5 to 10 minutes for full color development.
- Prepare a reagent blank using deionized water in place of the sample and treat it identically.
- Measure the absorbance of the sample and standards against the reagent blank at 540 nm. The measurement should be made within 30 minutes.
- Prepare a series of standards (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/L) by pipetting appropriate volumes of the 5 mg/L working standard into 50 mL volumetric flasks.
- Follow steps 2-6 of the analytical procedure for each standard.
- Plot a graph of absorbance versus concentration (mg/L). Use this calibration curve to determine the concentration of Cr(VI) in the unknown sample.



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Caption: Fig. 4: Experimental Workflow for Cr(VI) Analysis.

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